molecular formula C17H20Cl3NO2 B4404946 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B4404946
M. Wt: 376.7 g/mol
InChI Key: UDPDAJZCYOYGOD-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a chemical compound that features a benzylamine structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride
  • (3,5-dichloro-2-ethoxybenzyl)methylamine hydrochloride

Uniqueness

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2.ClH/c1-3-22-17-13(8-14(18)9-16(17)19)11-20-10-12-4-6-15(21-2)7-5-12;/h4-9,20H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDAJZCYOYGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
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N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
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N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
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N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

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